Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide
Description
Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is a sulfur- and oxygen-containing heterocyclic compound characterized by a six-membered 1,4-oxathiine ring fused with a dihydro moiety and substituted with a phenyl group at position 3 and a methyl carboxylate ester at position 2. The 4,4-dioxide designation indicates two sulfonyl oxygen atoms on the sulfur atom, enhancing its polarity and stability. Key properties include:
Properties
IUPAC Name |
methyl 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5S/c1-16-12(13)10-11(9-5-3-2-4-6-9)18(14,15)8-7-17-10/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCGJKMKRNBWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(S(=O)(=O)CCO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is the Succinate Dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial . This enzyme plays a crucial role in the citric acid cycle, also known as the Krebs cycle, which is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism.
Mode of Action
This compound interacts with its target by inhibiting the action of the succinate dehydrogenase enzyme. This inhibition disrupts the normal functioning of the citric acid cycle, leading to a decrease in the production of ATP, the main energy currency of the cell.
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to a disruption in energy production within the cell. This can result in a variety of cellular effects, depending on the specific cell type and the organism’s overall metabolic state. In fungi, this disruption can prevent growth and reproduction, making the compound an effective fungicide.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound. For example, in agricultural applications, the compound’s effectiveness can be influenced by soil composition, moisture levels, and the presence of other organisms.
Biochemical Analysis
Biochemical Properties
Anilides are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is not well established. It is suggested that it might interact with Succinate dehydrogenase [ubiquinone] flavoprotein subunit, a mitochondrial enzyme. More detailed studies are required to confirm this and to elucidate the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide (CAS Number: 119804-66-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a heterocyclic oxathiine ring system, which is known for its reactivity and potential biological activities. The presence of a phenyl group enhances its interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular energy production, leading to various metabolic effects:
- Inhibition of Energy Production : By blocking SDH activity, the compound can impair ATP synthesis in cells, which is particularly detrimental to rapidly proliferating cells such as cancer cells .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antifungal Activity : Due to its mechanism of inhibiting SDH, the compound has demonstrated effectiveness as a fungicide by preventing fungal growth and reproduction .
- Anticancer Potential : The disruption of energy metabolism in cancer cells may render them more susceptible to apoptosis. Studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : Related compounds have shown antimicrobial activity, indicating potential applications in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antifungal | Inhibition of succinate dehydrogenase | |
| Anticancer | Disruption of ATP synthesis | |
| Antimicrobial | Similarities with known antimicrobial agents |
Case Study Insights
A study conducted on related oxathiine derivatives indicated significant cytotoxicity against MCF-7 breast cancer cells. The results suggested that the structural features of oxathiines contribute to their ability to induce apoptosis through mitochondrial pathways .
Another investigation explored the compound's effects on fungal pathogens. The findings revealed that this compound effectively inhibited the growth of Candida species by targeting metabolic processes reliant on SDH activity .
Comparison with Similar Compounds
Oxycarboxin (5,6-Dihydro-2-methyl-1,4-oxathiine-3-carboxanilide 4,4-dioxide)
Structural Similarities :
- Shared 5,6-dihydro-1,4-oxathiine 4,4-dioxide core.
- Substituents at position 3 (phenyl vs. carboxanilide).
Key Differences :
Research Findings :
6-Methoxy-2-phenyl-1,4-benzoxathiin (Compound 4a, )
Structural Similarities :
- Both contain a 1,4-oxathiine ring.
Key Differences :
| Property | Target Compound | 6-Methoxy-2-phenyl-1,4-benzoxathiin |
|---|---|---|
| Ring System | Non-aromatic dihydro-oxathiine | Aromatic benzoxathiine (fused benzene ring) |
| Substituents | 3-Phenyl, 2-methyl carboxylate | 2-Phenyl, 6-methoxy |
| Molecular Formula | C₁₂H₁₂O₅S | C₁₅H₁₂O₂S |
Research Implications :
1,4,2-Oxathiazine Derivatives ()
Structural Similarities :
- Sulfur- and oxygen-containing heterocycles.
- Sulfonyl groups (4,4-dioxide).
Key Differences :
| Property | Target Compound | 3-(3,5-Difluorophenyl)-1,4,2-oxathiazine 4,4-dioxide |
|---|---|---|
| Ring System | 1,4-Oxathiine (6-membered) | 1,4,2-Oxathiazine (6-membered, different S/O arrangement) |
| Substituents | 3-Phenyl, 2-methyl carboxylate | 3-(3,5-Difluorophenyl) |
| Molecular Formula | C₁₂H₁₂O₅S | C₉H₇F₂NO₃S |
Research Implications :
Research Insights and Trends
- Electronic Effects : The 4,4-dioxide group in all compounds enhances electrophilicity, favoring nucleophilic reactions at the sulfur atom .
- Bioactivity : Carboxamide derivatives (e.g., oxycarboxin) show higher agrochemical utility than ester derivatives due to improved solubility and transport .
- Synthetic Flexibility : Dihydro-oxathiines are more synthetically accessible than fused benzoxathiines, as seen in ’s straightforward alkylation protocols .
Preparation Methods
Formation of 2-Methyl-N-Phenyl-1,3-Oxathiolane Intermediate
The process begins with refluxing acetoacetanilide derivatives with 2-mercaptoethanol in aromatic hydrocarbon solvents (e.g., toluene) under acidic catalysis. For the target compound, methyl acetoacetate replaces acetoacetanilide to introduce the ester moiety. Thionyl chloride or p-toluenesulfonic acid facilitates dehydration, with reaction water removed via azeotropic distillation.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Toluene or chlorinated hydrocarbons |
| Catalyst | p-Toluenesulfonic acid (0.5–1.5 mol%) |
| Temperature | 45–70°C |
| Reaction Time | 4–8 hours |
Oxidation to Sulfone
The oxathiolane intermediate undergoes oxidation using hydrogen peroxide (30–50% w/v) in basic media (pH 8–10) with sodium tungstate or vanadium oxide catalysts. The reaction proceeds at 60–80°C for 6–12 hours, achieving >85% conversion to the sulfone.
Key Optimization Factors
- Catalyst Loading : 0.1–0.3 mol% heavy metal salts prevent over-oxidation.
- Solvent System : Water-miscible solvents (e.g., acetone) enhance peroxide solubility.
- Workup : Neutralization with dilute HCl followed by ethyl acetate extraction yields 70–78% pure product.
Direct Cyclization of Carboxylic Acid Precursors
An alternative route, detailed in Geronikaki et al. (2021), synthesizes the non-oxidized analogue 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid before esterification and oxidation.
Synthesis of 3-Phenyl-5,6-Dihydro-1,4-Oxathiine-2-Carboxylic Acid
Thioacetic acid reacts with methyl 3-phenylpropiolate in dichloromethane under nitrogen, followed by cyclization with BF₃·Et₂O. The carboxylic acid is isolated via column chromatography (hexane:ethyl acetate, 3:1).
Representative Data
| Property | Value |
|---|---|
| Yield | 62% |
| Melting Point | 128–130°C |
| IR (KBr) | 1695 cm⁻¹ (C=O), 2560 cm⁻¹ (S-H) |
Esterification and Oxidation
The carboxylic acid is treated with thionyl chloride to form the acid chloride, which reacts with methanol to yield methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C produces the sulfone.
Oxidation Parameters
| Reagent | mCPBA (2.2 equiv) |
|---|---|
| Temperature | 0°C → room temperature (12 hours) |
| Yield | 81% |
One-Pot Tandem Cyclization-Oxidation
A streamlined method combines cyclization and oxidation in a single reactor, reducing purification steps. Adapted from KR900004909B1, this approach uses 2-mercaptoethanol and methyl benzoylacetate with in situ generated hydrogen peroxide.
Reaction Scheme
- Cyclocondensation : Mercaptoethanol and methyl benzoylacetate react in acetonitrile with ZnCl₂ catalysis (90°C, 3 hours).
- Oxidation : Tert-butyl hydroperoxide (TBHP) is added directly, with Mn(OAc)₂ accelerating sulfone formation (12 hours, 70°C).
Performance Metrics
| Metric | Result |
|---|---|
| Overall Yield | 68% |
| Purity (HPLC) | 93% |
| Reaction Scale | Demonstrated at 100 g scale |
Comparative Analysis of Methods
Table 1. Synthesis Method Efficiency
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 70–78% | 90–95% | High | Moderate |
| Carboxylic Acid Route | 62–81% | 95–98% | Medium | Low |
| One-Pot Tandem | 68% | 93% | High | High |
The one-pot method offers operational simplicity but requires precise stoichiometric control. The carboxylic acid route achieves higher purity but involves multistep purification. Industrial applications favor cyclocondensation due to reagent availability and scalability.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Methyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide, and how do reaction parameters impact yield?
- Answer : The synthesis involves multi-step reactions, including cyclization of thioethers and subsequent oxidation to introduce the sulfone groups. Key steps require precise control of temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to stabilize intermediates. Catalytic oxidation using m-CPBA (meta-chloroperbenzoic acid) is critical for achieving the 4,4-dioxide moiety. Yield optimization relies on stoichiometric ratios of reactants and inert atmosphere conditions to prevent side reactions .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY) resolves the oxathiine ring conformation and substituent orientation. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using SHELX software ) provides absolute stereochemical data. Infrared (IR) spectroscopy identifies sulfone (SO₂) and ester (C=O) functional groups. Cross-validation of these methods minimizes structural ambiguity .
Advanced Research Questions
Q. How can conflicting data in biological activity studies (e.g., IC₅₀ variations) between in vitro and in vivo models be systematically addressed?
- Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Methodological strategies include:
- Pharmacokinetic profiling : Use isotopic labeling (e.g., ¹⁴C) to track compound distribution and metabolite formation via LC-MS.
- Comparative analog studies : Test structurally related derivatives (Table 1) to identify pharmacophores resistant to enzymatic degradation.
- Dose-response recalibration : Adjust in vitro assays to mimic in vivo tissue concentrations, accounting for plasma protein binding .
Q. What mechanistic approaches elucidate the compound’s enzyme inhibition properties, particularly against microbial targets?
- Answer :
- Molecular docking : Simulate binding interactions with fungal cytochrome P450 (CYP51) or bacterial dihydrofolate reductase (DHFR) using AutoDock Vina.
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Site-directed mutagenesis : Identify critical amino acid residues in the enzyme active site through alanine scanning .
Q. How do electronic effects of phenyl ring substituents influence reactivity in nucleophilic acyl substitution reactions?
- Answer : Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity of the ester carbonyl, accelerating nucleophilic attack. Kinetic studies under varying pH (4–9) and temperature (25–60°C) quantify rate constants. Hammett plots correlate substituent σ values (σₚ) with reaction rates, revealing linear free-energy relationships. Solvent effects (polar aprotic vs. protic) further modulate transition-state stability .
Methodological Notes
- Synthesis Optimization : Pilot-scale reactions require strict exclusion of moisture to prevent hydrolysis of the methyl ester group.
- Crystallography : For poorly diffracting crystals, use synchrotron radiation or cryo-cooling (100 K) to enhance data resolution .
- Bioactivity Validation : Combine minimum inhibitory concentration (MIC) assays with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
